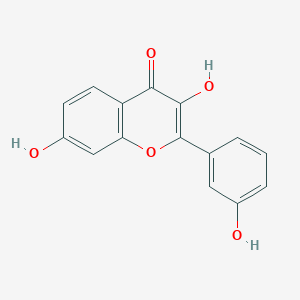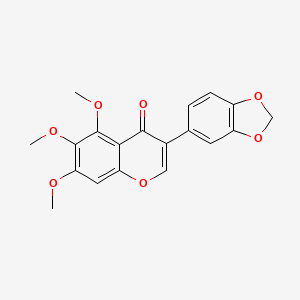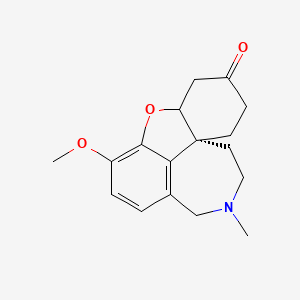
Dihydro Galantaminone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Galantaminone is a potent acetylcholinesterase inhibitor, which means it hinders the degradation of acetylcholine within the brain. This compound is renowned for its neuroprotective attributes and is primarily used in the research of Alzheimer’s disease, a condition characterized by cognitive decline and memory loss.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro Galantaminone can be synthesized through various chemical routes. One common method involves the reduction of Galantamine, a natural alkaloid extracted from the bulbs and flowers of certain plants like Galanthus nivalis (common snowdrop). The reduction process typically employs hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are carried out in specialized reactors that ensure high yield and purity of the final product. The reaction conditions are meticulously controlled to maintain the integrity of the compound and to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dihydro Galantaminone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound back to Galantamine.
Reduction: As mentioned, the reduction of Galantamine leads to the formation of this compound.
Substitution: Various substitution reactions can modify the functional groups attached to the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Dihydro Galantaminone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying acetylcholinesterase inhibition and related enzymatic processes.
Biology: The compound is employed in neurobiological studies to understand the mechanisms of neuroprotection and neurodegeneration.
Medicine: this compound is extensively researched for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Dihydro Galantaminone exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in improving cognitive functions and slowing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Galantamine: The parent compound from which Dihydro Galantaminone is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its neuroprotective properties and make it a valuable compound in Alzheimer’s research. Unlike some other acetylcholinesterase inhibitors, this compound has shown a higher degree of selectivity and potency in inhibiting acetylcholinesterase.
Properties
IUPAC Name |
(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNQEIAGBZCBL-JRZJBTRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
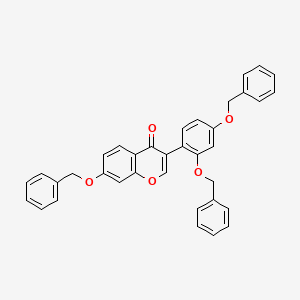
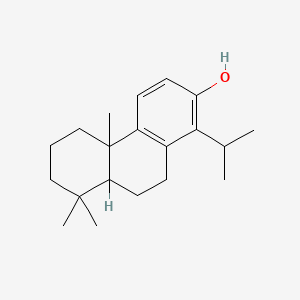
![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)

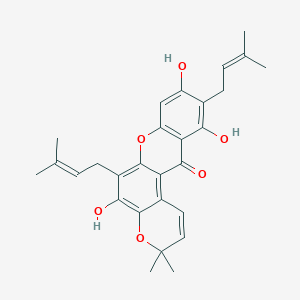
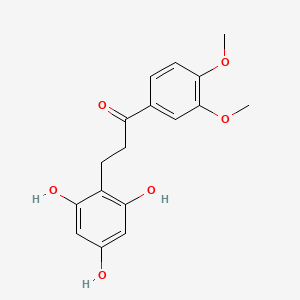
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
